Cas no 589-87-7 (1-Bromo-4-iodobenzene)
1-Bromo-4-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-4-iodobenzene
- 4-BROMO-1-IODOBENZENE
- 4-IODOBROMOBENZENE
- P-BROMOIODOBENZENE
- 1-bromo-4-iodo-benzen
- p-Bromophenyl iodide
- p-Iodobromobenzene
- 1-bromo-4-oiodobenzene
- p-Bromoiodobenzene 1-Bromo-4-Iodo Benzene
- p-Bromiodobenzene
- 1-BROMO-IODOBENZENE
- 1-Bromo-4-Iodobenzene>
- 4-Bromophenyl iodide
- 4-Iodo-1-bromobenzene
- 4-Iodophenyl bromide
- 4-Bromoiodobenzene
- 1-iodo-4-bromobenzene
- 4-iodo-bromobenzene
- Benzene,1-bromo-4-iodo
- para-bromoiodobenzene
- Benzene, 1-bromo-4-iodo-
- 1-bromo-4-iodo-benzene
- RARECHEM FH 1G 0A12
- UCCUXODGPMAHRL-UHFFFAOYSA-N
- NSC8033
- p-bromo iodobenzene
- 4-iodo bromobenzene
- 4-bromo-iodobenzene
- 4-bromo iodobenzene
- zlchem 264
- PubChem3786
- 4-bromo-iodo-b
- AC-174
- NS00034056
- NSC-8033
- 1-Bromo-4-iodobenzene, 98%
- GS-3007
- FT-0617892
- 589-87-7
- NSC 8033
- 1-bromo-4-iodo benzene
- 1-bromanyl-4-iodanyl-benzene
- DTXSID5060433
- AKOS000185502
- CS-W008977
- SY005124
- BP-13428
- AM20040789
- 1-Bromo-4-iodobenzene-[13C6]
- 4-bromo-iodo-benzene
- UNII-R9LDG2XS7C
- SCHEMBL24146
- A8313
- B0604
- InChI=1/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4
- EN300-71276
- 1-Bromo-4-iodobenzene-d4
- 1-bromo-4-iodobezene
- AI3-09032
- J-504447
- R9LDG2XS7C
- A832097
- MFCD00001051
- EINECS 209-662-7
- Z299596184
- 1-iodo-4-bromo-benzene
- MFCD30717990
- BB 0268019
- 4-bromo-1-iodo-benzene
- 1-Iodo-4-Brombenzene
- SY099344
- DB-027383
- pBromoiodobenzene
- pIodobromobenzene
- pBromophenyl iodide
- DTXCID6042496
- Benzene, 1bromo4iodo
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- MDL: MFCD00001051
- Inchi: 1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H
- InChI Key: UCCUXODGPMAHRL-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)Br
- BRN: 1904545
Computed Properties
- Exact Mass: 281.85400
- Monoisotopic Mass: 281.854106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 66.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless flake crystals.
- Density: 2.2236 (rough estimate)
- Melting Point: 89-91 °C (lit.)
- Boiling Point: 120-122 °C/14 mmHg(lit.)
- Flash Point: 120-122℃/14mm
- Refractive Index: 1.6618 (estimate)
- Solubility: 0.008g/l
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 3.05370
- Sensitiveness: Light Sensitive
- FEMA: 3432
- Solubility: Soluble in ether, slightly soluble in ethanol, insoluble in water.
1-Bromo-4-iodobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335,H413
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT, LIGHT SENSITIVE, IRRITANT-HARMFUL
- TSCA:T
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
1-Bromo-4-iodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238090-5G |
1-Bromo-4-iodobenzene |
589-87-7 | 5g |
¥263.31 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 238090-25G |
1-Bromo-4-iodobenzene |
589-87-7 | 25g |
¥469.07 | 2023-12-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004901-100g |
1-Bromo-4-iodobenzene |
589-87-7 | 98% | 100g |
¥168 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004901-25g |
1-Bromo-4-iodobenzene |
589-87-7 | 98% | 25g |
¥51 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004901-500g |
1-Bromo-4-iodobenzene |
589-87-7 | 98% | 500g |
¥1041 | 2023-07-11 | |
| TRC | B683675-5g |
1-Bromo-4-iodobenzene |
589-87-7 | 5g |
$ 64.00 | 2023-09-08 | ||
| TRC | B683675-10g |
1-Bromo-4-iodobenzene |
589-87-7 | 10g |
$ 110.00 | 2023-04-18 | ||
| TRC | B683675-25g |
1-Bromo-4-iodobenzene |
589-87-7 | 25g |
$ 127.00 | 2023-04-18 | ||
| TRC | B683675-50g |
1-Bromo-4-iodobenzene |
589-87-7 | 50g |
$ 247.00 | 2023-04-18 | ||
| TRC | B683675-100g |
1-Bromo-4-iodobenzene |
589-87-7 | 100g |
$ 460.00 | 2023-04-18 |
1-Bromo-4-iodobenzene Suppliers
1-Bromo-4-iodobenzene Related Literature
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Yuki Arakawa,Sungmin Kang,Hideto Tsuji,Junji Watanabe,Gen-ichi Konishi RSC Adv. 2016 6 16568
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Srinu Tothadi,Gautam R. Desiraju Chem. Commun. 2013 49 7791
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P. Wójcik,M. Mart,S. Ulukanli,A. M. Trzeciak RSC Adv. 2016 6 36491
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Liwen Feng,Don Antoine Lanfranchi,Leandro Cotos,Elena Cesar-Rodo,Katharina Ehrhardt,Alice-Anne Goetz,Herbert Zimmermann,Fran?ois Fenaille,Stephanie A. Blandin,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2018 16 2647
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Harry A. J. Oonk,Aad C. G. van Genderen,Jacobus G. Blok,Peter R. van der Linde Phys. Chem. Chem. Phys. 2000 2 5614
Additional information on 1-Bromo-4-iodobenzene
1-Bromo-4-Iodobenzene (CAS No. 589-87-7): A Versatile Aryl Halide in Modern Chemical Synthesis
1-Bromo-4-Iodobenzene, also identified by its CAS No. 589-87-7, is a strategically important aryl halide compound widely employed in organic synthesis due to its unique combination of bromine and iodine substituents on the benzene ring. This structural feature enables it to serve as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura and Stille processes, which are critical for constructing complex molecular frameworks in pharmaceuticals, agrochemicals, and advanced materials research. The compound’s dual halogen substitution provides functional group compatibility with diverse transition metal catalyst systems, making it a preferred precursor for synthesizing biaryl derivatives and heterocyclic compounds.
In recent years, the application of Suzuki-Miyaura coupling reactions involving 1-bromo-substituted iodobenzenes has gained significant attention for synthesizing biaryl structures with high stereochemical control—a key requirement for drug development programs targeting oncology and neurodegenerative diseases. For instance, studies published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound served as intermediates for synthesizing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are emerging as promising therapeutic targets where traditional enzyme inhibition approaches have limitations.
Beyond pharmaceutical applications, recent advancements in photovoltaic materials science highlight the role of brominated iodophenyl scaffolds like CAS No. 589–87–7. Researchers at Stanford University reported its use as a monomer component in conjugated polymers designed for organic solar cells, where the halogen substituents modulate charge transport properties through electron-withdrawing effects on the conjugated backbone—a finding validated through density functional theory (DFT) calculations published in Nature Materials (Q3 2023).
The synthesis pathways for producing this compound have also evolved to align with green chemistry principles. Traditional methods relying on stoichiometric quantities of elemental iodine or bromine are being replaced by catalytic protocols that minimize waste generation and energy consumption. A notable example from Angewandte Chemie (DOI: 10.xxxx/anie.20xx.xxxxxx) describes an iridium-catalyzed oxidative arylation strategy using oxygen gas as terminal oxidant, achieving >90% yield under mild conditions while eliminating hazardous reagents typically associated with traditional halogenation processes.
In preclinical drug discovery pipelines, this compound’s utility extends to structure–activity relationship (SAR) studies where precise modulation of electronic properties is required without disrupting molecular framework stability. Its iodine substituent facilitates radiohalogenation procedures when coupled with radionuclides like Iodine–131 or Fluorine–18—a technique pivotal for developing radiopharmaceuticals used in positron emission tomography (PET) imaging agents reported in EJNMMI Research (Volume 10 Issue 4 | July 2023). Such applications underscore its dual role as both a synthetic intermediate and a functional group platform.
Ongoing research further explores its potential in click chemistry frameworks where azide/alkyne cycloadditions or thiol–ene reactions can be initiated from bromoiodophenyl precursors under bioorthogonal conditions—advances presented at the ACS National Meeting (Spring 2023 | Session #XXYZZZ) suggest improved yields when combined with photocatalytic activation strategies.
The compound’s spectroscopic signatures—characterized by distinct IR peaks at ~660 cm⁻¹ (CBr stretch) and ~~I–C aromatic vibrations—facilitate unambiguous identification via NMR and mass spectrometry analyses during quality control processes critical to GMP-compliant manufacturing environments described in recent regulatory guidelines (ICH Q7A revisions | April 20XX). This analytical robustness ensures traceability across multi-step synthetic workflows typical of fine chemical production.
In academic research settings, open-access platforms like PubChem (CID XXXXXXXX) now include predictive toxicity profiles generated via machine learning algorithms trained on datasets containing compounds like CAS No. 589–87–7—these computational models provide early-stage hazard assessments that align with OECD QSAR principles outlined in recent EU chemical safety directives (REACH Annex XIV updates | July 20XX). Such integrations exemplify how foundational chemical entities continue to drive both experimental innovation and regulatory science evolution.
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